1-Methyl-3-(2-(methylamino)ethyl)urea
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Overview
Description
1-Methyl-3-(2-(methylamino)ethyl)urea hydrochloride is a chemical compound with the molecular formula C5H14ClN3O and a molecular weight of 167.63 g/mol It is a crystalline powder that is soluble in water and other polar solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(2-(methylamino)ethyl)urea hydrochloride typically involves the reaction of N-methyl-N-(2-aminoethyl)amine with isocyanates or carbamoyl chlorides under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(2-(methylamino)ethyl)urea hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like THF or ether under inert atmosphere.
Substitution: Halogenated compounds (e.g., alkyl halides), bases (e.g., sodium hydroxide); reactions are conducted in polar solvents such as DMF or DMSO.
Major Products Formed
The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-(2-(methylamino)ethyl)urea hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-(methylamino)ethyl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-3-(2-(methylamino)ethyl)urea hydrochloride: Similar structure but with an additional methyl group on the urea moiety.
N-Methyl-N-(2-(methylamino)ethyl)urea: Lacks the hydrochloride salt form, which may affect its solubility and reactivity.
Uniqueness
1-Methyl-3-(2-(methylamino)ethyl)urea hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility in water, making it more suitable for certain applications compared to its non-salt counterparts.
Properties
Molecular Formula |
C5H13N3O |
---|---|
Molecular Weight |
131.18 g/mol |
IUPAC Name |
1-methyl-3-[2-(methylamino)ethyl]urea |
InChI |
InChI=1S/C5H13N3O/c1-6-3-4-8-5(9)7-2/h6H,3-4H2,1-2H3,(H2,7,8,9) |
InChI Key |
BQDQVJYEDIIARU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCNC(=O)NC |
Origin of Product |
United States |
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